molecular formula C28H26ClN3O3 B2476261 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride CAS No. 1216464-91-3

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride

Cat. No. B2476261
CAS RN: 1216464-91-3
M. Wt: 487.98
InChI Key: QHAOURUBVFUCAQ-UHFFFAOYSA-N
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Description

The compound “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The benzoyl and dioxoloquinolinyl groups attached to the piperazine ring suggest that this compound may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the dioxoloquinoline is a fused ring system containing oxygen atoms, and the benzoyl group contains a carbonyl group attached to a benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry, and the carbonyl group in the benzoyl moiety can undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in various cancer cell lines. Studies have demonstrated its efficacy in reducing tumor growth in preclinical models, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing inhibitory effects. The compound’s mechanism of action involves disrupting the microbial cell membrane and interfering with essential metabolic processes, which makes it a potential candidate for developing new antimicrobial therapies .

Neuroprotective Effects

In the field of neuroscience, this compound has been explored for its neuroprotective effects. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate neuroinflammatory pathways and enhance neuronal survival highlights its potential as a therapeutic agent for neuroprotection .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been investigated in various inflammatory models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Potential in Drug Delivery Systems

Lastly, this compound has been investigated for its potential use in drug delivery systems. Its unique chemical structure allows it to be conjugated with other therapeutic agents, enhancing their stability and bioavailability. This application is crucial for developing more effective and targeted drug delivery methods.

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properties

IUPAC Name

[8-(4-benzylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3.ClH/c32-28(21-9-5-2-6-10-21)23-17-29-24-16-26-25(33-19-34-26)15-22(24)27(23)31-13-11-30(12-14-31)18-20-7-3-1-4-8-20;/h1-10,15-17H,11-14,18-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAOURUBVFUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=O)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride

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